Citalopram Hydrobromide

Major Depressive Disorder Clinical Trial Comparative Effectiveness

Citalopram hydrobromide is the definitive SSRI for research requiring clean serotonergic manipulation. With a SERT/NET selectivity ratio of ~4,900-fold and SERT/DAT of ~22,800-fold, it enables isolated 5-HT system interrogation without noradrenergic or dopaminergic interference. Its multi-pathway CYP metabolism (CYP2C19, CYP3A4, CYP2D6) and minimal enzyme inhibition reduce drug-drug interaction liability—critical for polypharmacy-relevant studies in geriatric or cardiovascular depression models. The well-characterized, dose-dependent QTc prolongation profile also makes it an ideal positive control in cardiac safety pharmacology. Choose citalopram hydrobromide for unmatched selectivity, predictable pharmacokinetics, and regulatory relevance.

Molecular Formula C20H22BrFN2O
Molecular Weight 405.3 g/mol
CAS No. 59729-32-7
Cat. No. B195639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitalopram Hydrobromide
CAS59729-32-7
SynonymsCelexa
Citalopram
Citalopram Hydrobromide
Cytalopram
Escitalopram
Escitalopram Oxalate
Lexapro
Lu-10-171
Lu10171
Seropram
Molecular FormulaC20H22BrFN2O
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br
InChIInChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H
InChIKeyWIHMBLDNRMIGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Citalopram Hydrobromide (CAS 59729-32-7): Procurement-Grade SSRI Reference Standard and Pharmaceutical Intermediate


Citalopram Hydrobromide is a racemic selective serotonin reuptake inhibitor (SSRI) with a bicyclic phthalane structure [1]. It is widely utilized as both a pharmaceutical active ingredient and a certified analytical reference standard (≥98% purity by HPLC) . Its primary mechanism involves potent and selective inhibition of the serotonin transporter (SERT), with an IC50 of 1.8 nM for 5-HT uptake and substantially weaker effects on norepinephrine (IC50 = 8,800 nM) and dopamine (IC50 = 41,000 nM) transporters .

Why Citalopram Hydrobromide Cannot Be Casually Substituted with Escitalopram, Sertraline, or Other SSRIs


Despite belonging to the same SSRI class, Citalopram Hydrobromide exhibits distinct pharmacological, pharmacokinetic, and safety profiles that preclude simple therapeutic or analytical substitution. As a racemic mixture, it differs fundamentally from its S-enantiomer, Escitalopram, and has a unique selectivity profile compared to Sertraline and Paroxetine. Furthermore, its specific CYP2C19-mediated metabolism and well-characterized QT prolongation risk at higher doses demand precise dosing considerations that are not interchangeable with other SSRIs [1]. In analytical and research settings, the availability of certified reference materials with documented multi-traceability to USP and EP standards is a critical differentiator, ensuring reproducibility and regulatory compliance that generic alternatives may lack.

Citalopram Hydrobromide Evidence Guide: Head-to-Head Clinical, Safety, and Analytical Performance Data


Comparative Clinical Efficacy: Citalopram vs. Escitalopram and Sertraline in Major Depressive Disorder

In a 4-week double-blind, randomized controlled trial (N=214) for major depressive disorder, Citalopram (20-40 mg/day) demonstrated a response rate of 86% and remission rate of 65%. While the S-enantiomer Escitalopram (10-20 mg/day) showed a numerically higher response (90%) and remission (74%), and Sertraline (100-150 mg/day) achieved a 97% response and 77% remission, the differences between Citalopram and these comparators were not statistically significant for the primary outcomes. Crucially, a 2024 target trial emulation using Danish registry data (N=205,093) found no differential effectiveness in preventing psychiatric hospitalization between Citalopram, Sertraline, and Escitalopram after controlling for patent-related confounding [2]. This establishes Citalopram's non-inferior clinical utility relative to its more expensive and patented alternatives. [1]

Major Depressive Disorder Clinical Trial Comparative Effectiveness

Superior Serotonin Transporter Selectivity Profile of Citalopram

Citalopram Hydrobromide exhibits the highest selectivity for the serotonin transporter (SERT) among commonly prescribed SSRIs. In vitro studies demonstrate an IC50 of 1.8 nM for inhibition of serotonin uptake, which is approximately 4,900-fold and 23,000-fold more potent than its inhibition of norepinephrine (IC50 = 8,800 nM) and dopamine (IC50 = 41,000 nM) transporters, respectively . In contrast, Sertraline demonstrates only a ~60-fold selectivity for SERT over NET and ~180-fold over DAT, while Paroxetine shows ~70-fold and ~300-fold selectivity, respectively [1]. This class-leading selectivity is further corroborated by minimal binding to a wide range of other receptors (5-HT1A, 5-HT2A, D1, D2, α1, α2, β, H1, GABA, and muscarinic) [2].

Serotonin Transporter Selectivity Receptor Binding

Quantified Cardiac Safety: QT Prolongation Risk Compared to Sertraline

A 2025 pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) from 2015-2023 (N=746,507 records) quantified the risk of arrhythmic events among antidepressants. Citalopram was associated with a significantly lower odds ratio (OR) for severe QT prolongation/Torsades de Pointes (TdP) events compared to Sertraline (OR = 0.54, 95% CI: 0.37 to 0.79) and Venlafaxine (OR = 0.49, 95% CI: 0.34 to 0.72) [1]. Furthermore, while a dose-dependent QT prolongation is a class effect for Citalopram, a thorough QT study in healthy subjects quantified the maximum mean placebo-adjusted QTc prolongation as 8.5 msec for 20 mg and 18.5 msec for 60 mg (a supratherapeutic dose), indicating a predictable, dose-dependent effect [2].

Cardiac Safety QT Prolongation Pharmacovigilance

Analytical Reference Standard: Multi-Traceability and Certified Purity

For analytical and research procurement, Citalopram Hydrobromide is available as a Certified Reference Material (CRM) with documented purity ≥98% by HPLC . These pharmaceutical secondary standards offer multi-traceability to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) primary standards, where available . This level of certification, produced under ISO 17034 and ISO/IEC 17025 accreditation, is essential for method validation, instrument calibration, and pharmaceutical release testing. In contrast, generic 'research-grade' Citalopram or alternative SSRIs may lack this rigorous certification and metrological traceability, introducing uncertainty and potential non-compliance in regulated environments.

Analytical Chemistry Reference Standard Quality Control

Citalopram Hydrobromide: High-Impact Application Scenarios Driven by Comparative Evidence


Clinical Research and Preclinical Models of Depression Requiring a Highly Selective SERT Probe

Based on its validated in vitro selectivity profile (IC50 ratio NET/SERT ≈ 4,900) , Citalopram Hydrobromide is the optimal tool compound for studies aiming to isolate the behavioral and neurochemical effects of pure serotonin reuptake inhibition, minimizing confounding influences from noradrenergic or dopaminergic systems. This is particularly valuable in rodent models of depression where differentiating the contribution of specific monoamine systems is critical.

Pharmacovigilance and Cardiac Safety Studies Benchmarking Arrhythmic Risk

Quantitative FAERS data shows Citalopram has a 46% lower odds of severe QT/TdP outcomes compared to Sertraline (OR = 0.54) [1]. This makes Citalopram Hydrobromide a valuable reference compound in studies designed to investigate the mechanisms of SSRI-induced cardiotoxicity or to benchmark the safety profile of novel serotonergic agents, providing a well-characterized and relatively lower-risk comparator within the SSRI class.

Analytical Method Development and Pharmaceutical Quality Control (QC)

The availability of Citalopram Hydrobromide as an ISO 17034-certified reference material with multi-traceability to USP and EP monographs makes it an indispensable standard for HPLC, GC, and spectrophotometric method validation. Its use is mandated for assay and impurity profiling in the QC release of Citalopram-containing drug products and is also suitable as a high-purity calibrant for forensic toxicology and clinical pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citalopram Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.